molecular formula C18H16BrN3O4 B6359378 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline CAS No. 828251-08-7

5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline

Cat. No. B6359378
CAS RN: 828251-08-7
M. Wt: 418.2 g/mol
InChI Key: YUBJOGJRQCSSBF-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is a synthetic compound that has been studied for its potential application in scientific research. It belongs to a class of compounds known as hydrazidylindolines, which are characterized by a nitrogen-containing heterocycle and a hydrazidyl group. This compound has recently been investigated for its ability to act as an enzyme inhibitor, and its potential use in various biochemical and physiological processes.

Scientific Research Applications

5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline has been investigated for its potential applications in scientific research. It has been studied as an inhibitor of enzymes such as kinases and proteases, and as a potential modulator of signaling pathways. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. Additionally, this compound has been investigated for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is still under investigation. However, it is believed to act as an enzyme inhibitor, and its ability to modulate signaling pathways has been studied. It is also believed to act as a DHFR inhibitor, which could be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline are still being studied. However, it has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, and to modulate signaling pathways. It has also been studied as a potential inhibitor of DHFR, which could be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to act as an inhibitor of certain enzymes and modulator of signaling pathways. However, its potential toxicity should be taken into consideration, as well as its potential to interact with other compounds. Additionally, its efficacy in certain applications may be limited.

Future Directions

The potential future directions for 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline include further research into its mechanism of action, its potential applications in the treatment of cancer and other diseases, its potential interactions with other compounds, and its potential toxicity. Additionally, further research into its efficacy in various applications, such as enzyme inhibition and modulation of signaling pathways, could be beneficial. Finally, further investigation into its potential to act as an inhibitor of DHFR could be useful in the treatment of certain diseases.

Synthesis Methods

The synthesis of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is achieved via a three-step process. The first step involves the formation of the bromo-derivative of 3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline by reacting the latter compound with bromine in acetonitrile. The second step involves the reaction of the bromo-derivative with sodium hydroxide in methanol to form the desired 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline. The third step involves the purification of the compound using column chromatography.

properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-25-14-6-3-10(7-15(14)26-2)8-16(23)21-22-17-12-9-11(19)4-5-13(12)20-18(17)24/h3-7,9,20,24H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBJOGJRQCSSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline

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